4'-Aminobenzanilide
Overview
Description
4'-Aminobenzanilide is a chemical compound that has been studied in various contexts for its potential applications and properties. The research has focused on understanding its synthesis, molecular structure, and various physical and chemical properties.
Synthesis Analysis
4'-Aminobenzanilide and its derivatives are synthesized through various methods. One study describes a series of 4-aminobenzanilides derived from ring-alkylated anilines, indicating a relation to anticonvulsant activity (Clark et al., 1985). Another approach involves aminobenzannulation reactions using pyrrolidine as a trigger for the synthesis of 1-amino-acridines, demonstrating a method for creating 4-aminobenzanilide structures (Belmont & Belhadj, 2005).
Molecular Structure Analysis
The molecular structure of 4'-Aminobenzanilide has been analyzed in several studies. For instance, the stereochemistry of N-methylbenzanilide was elucidated by X-ray analysis, which helps in understanding the structure of related compounds (Itai et al., 1989).
Chemical Reactions and Properties
Various chemical reactions and properties of 4'-Aminobenzanilide have been explored. One study synthesized and tested a large number of analogs of 2-methylbenzanilide for their inhibitory effects on mitochondrial complexes, shedding light on the chemical properties of 4'-Aminobenzanilide derivatives (White, 1989).
Physical Properties Analysis
The physical properties of 4'-Aminobenzanilide include its thermal resistance and transition temperatures. One study involving the synthesis of di(4-aminobenzanilide)ether as an epoxy curing agent highlighted the glass transition temperature and thermal resistance of the compound (Hwang & Lee, 2000).
Chemical Properties Analysis
4'-Aminobenzanilide's chemical properties have been the subject of various studies. For instance, its anticonvulsant activity was investigated, demonstrating its potential in medicinal chemistry (Clark et al., 1986). Additionally, the synthesis and pharmacological evaluation of bivalent ligands derived from 4-amino-2',6'-dimethylbenzanilide provided insights into its chemical behavior and potential applications (Poupaert et al., 1990).
Scientific Research Applications
Anticonvulsant Activity : Derivatives of 4'-Aminobenzanilide, such as N‐Phenylphthalimide derivatives, have been found to exhibit anticonvulsant activity. They are particularly effective in the maximal electroshock seizure (MES) test, suggesting potential usefulness in treating epilepsy (Poupaert et al., 1995).
Anticancer Properties : Certain derivatives, like 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide, have shown promising anticancer activity against cancer cell lines, such as MCF7 (Theivendren et al., 2018).
Treatment of Multiple Sclerosis : 4-Aminopyridine (4-AP), a compound related to 4'-Aminobenzanilide, has been found to improve walking speed and muscle strength in patients with multiple sclerosis. Its slow release formulation shows more robust clinical effects and a more beneficial side-effect profile (Jensen et al., 2014).
Epoxy Curing Agent : Di(4-aminobenzanilide)ether, a derivative of 4'-Aminobenzanilide, has been used as an epoxy curing agent. It exhibits a glass transition temperature of 162.4°C and thermal resistance below 330°C (Hwang & Lee, 2000).
Neurological Research : 4-Aminopyridine has been studied for its effects on neuronal activity and has been found to increase the threshold and latency of action potentials in neurons (Perreault & Avoli, 1989).
Myasthenia Gravis Treatment : 4-Aminopyridine has also shown improvements in muscle strength and neuromuscular transmission in patients with myasthenia gravis (Lundh et al., 1979).
Safety And Hazards
properties
IUPAC Name |
N-(4-aminophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFJYUWPUKXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066228 | |
Record name | Benzamide, N-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Aminobenzanilide | |
CAS RN |
17625-83-1 | |
Record name | N-(4-Aminophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17625-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-aminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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